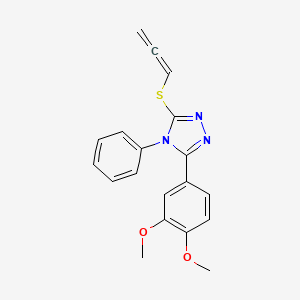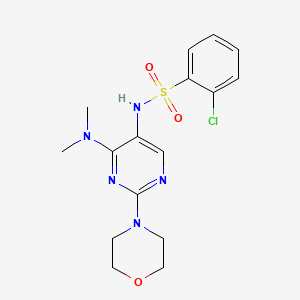
2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The unique structure of this compound, which includes a chloro group, a dimethylamino group, and a morpholinopyrimidinyl moiety, contributes to its significant pharmacological potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-N-(4-sulfamoylphenyl)acetamide. This intermediate is then reacted with ammonium thiocyanate in absolute ethanol under reflux conditions for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization and recrystallization are crucial to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.
科学的研究の応用
2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through enzyme inhibition. It selectively inhibits carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells . By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(4-sulfamoylphenyl)acetamide
- N4-substituted sulfonamides
- Benzothiazole derivatives
Uniqueness
2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its selective inhibition of carbonic anhydrase IX sets it apart from other similar compounds, making it a promising candidate for targeted cancer therapy .
特性
IUPAC Name |
2-chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O3S/c1-21(2)15-13(11-18-16(19-15)22-7-9-25-10-8-22)20-26(23,24)14-6-4-3-5-12(14)17/h3-6,11,20H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPOLCQRDZJLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
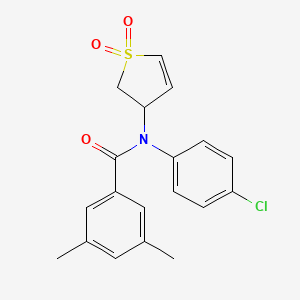


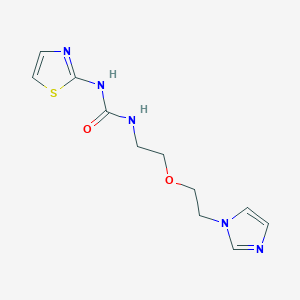
![N'-(2-methoxy-5-methylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2507217.png)
![N-(6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)prop-2-enamide](/img/structure/B2507219.png)


![2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B2507227.png)
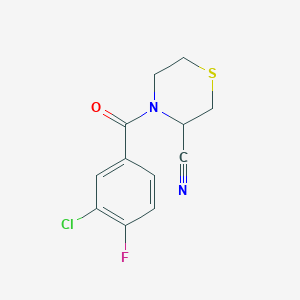
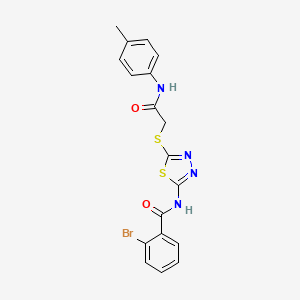
![3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507232.png)
![1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2507233.png)
